molecular formula C8H19N B049996 Octylamine CAS No. 111-86-4

Octylamine

Cat. No. B049996
CAS RN: 111-86-4
M. Wt: 129.24 g/mol
InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Description

Octylamine is a primary amine with the chemical formula C8H19N. It is an organic compound characterized by a hydrocarbon chain of eight carbon atoms terminated with an amine group (-NH2). Octylamine belongs to the class of aliphatic amines, which are widely studied for their chemical reactivity, synthesis methods, and applications in various industrial processes.

Synthesis Analysis

The synthesis of octylamine typically involves the alkylation of ammonia with octyl halides or alcohols in the presence of a catalyst. A common method includes the reaction of octyl chloride with ammonia, producing octylamine and ammonium chloride as a byproduct. Another approach is the reduction of n-octyl nitrite or the reductive amination of octyl aldehyde ((Manifar & Rohani, 2008)).

Scientific Research Applications

  • Liquid anion-exchange separation of vanadium(V) and niobium(V)

    Octylamine is used for extracting and separating vanadium(V), niobium(V), and tantalum(V) from succinate solutions. Spectrophotometric determination in the organic phase is possible for niobium and vanadium using thiocyanate and PAR, respectively (Shete & Shinde, 1981).

  • Corrosion prevention in metals

    The effectiveness of octylamine as a vapor phase corrosion inhibitor in different corrosive environments for metals such as carbon steel, copper, and brass has been studied. Octylamine-impregnated paper provides significant protection against atmospheric corrosion (Subramanian et al., 2002).

  • Skin penetration studies

    Research on the rate of N-octylamine penetration through human skin at different temperatures and concentrations has been conducted, showing increased penetration with temperature and concentration (Cummings, 1969).

  • Stabilization of quantum dots

    Octylamine is involved in the stabilization of CdSe quantum dots, with studies showing the interaction of octylamine molecules with the quantum dot surface analyzed using NMR spectroscopy (Hassinen et al., 2010).

  • Bioluminescence technique in MAO study

    The deamination of n-octylamine by monoamine oxidase (MAO) A and B in various tissues has been studied using a bioluminescence technique (Tenne et al., 1985).

  • Formation on metal surfaces

    The adsorption and thermally activated chemical reaction of octylamine on Au(111) under ultrahigh vacuum conditions, resulting in the formation of trioctylamine, has been observed (Weigelt et al., 2008).

  • Synthesis of nanoparticles

    The influence of octylamine flow rate on the structure and morphology of CdSe quantum dots synthesized in a microreactor has been explored. It was found that controlling the octylamine flow rate can manipulate the particle size of quantum dots (Jeong et al., 2016).

  • Pharmacological study

    The respiratory stimulant action of octylamines has been researched, showing significant effects on respiration in animals (Hutcheon & McCullough, 1952).

  • Back-extraction characteristics in organic phase

    The recovery of succinic acid from organic phase using octylamine depends on various operating variables like temperature, pH, and volume of aqueous phase (Lee et al., 2008).

  • Molecular interactions in nonaqueous systems

    Octylamine's role in the formation of molecular compounds in a system composed of octanoic acid, octylamine, and formamide has been studied (Friberg et al., 1990).

Safety And Hazards

Octylamine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Octylamine has been used in the synthesis of ultra-expanded carbon-containing vanadium disulfide composite materials . It has also been used in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (QDs) to make them water-soluble . In addition, Octylamine has been used in the synthesis of interlayer expanded molybdenum diselenide (e-MoSe2), which has been used as a high-power cathode for rechargeable Mg batteries .

properties

IUPAC Name

octan-1-amine
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InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
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InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN
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Molecular Formula

C8H19N
Record name OCTANAMINE
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Related CAS

142-95-0 (hydrochloride)
Record name Octylamine
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DSSTOX Substance ID

DTXSID8021939
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Molecular Weight

129.24 g/mol
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Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.96 [mmHg]
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Product Name

Octylamine

CAS RN

111-86-4, 68037-94-5, 1173022-14-4
Record name OCTANAMINE
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Synthesis routes and methods

Procedure details

A mixture of 20.4 g of the white solid obtained in Intermediate Preparation Example 8, 6.4 g of n-octylamine, 80 g of methyl ethyl ketone and 0.8 g of pyridine was heated at a temperature of 70° C. and reacted with stirring for 10 hours. After cooling, the reaction mixture was added in 800 mL of methanol with stirring over 15 minutes, and the mixture was further stirred for one hour. A deposited solid was collected by filtration and dried in vacuo to obtain 28 g of a pale whitish yellow solid. The resulting compound had a molecular weight measured by high-performance liquid chromatography of 15,000.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
white solid
Quantity
20.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylamine
Reactant of Route 2
Octylamine
Reactant of Route 3
Octylamine
Reactant of Route 4
Octylamine
Reactant of Route 5
Octylamine
Reactant of Route 6
Octylamine

Citations

For This Compound
29,400
Citations
DO Yener, J Sindel, CA Randall, JH Adair - Langmuir, 2002 - ACS Publications
The synthesis of nanosized powders with targeted properties and their assembly is of considerable importance to the microelectronics industry because of the pervasive drive to …
Number of citations: 133 pubs.acs.org
M Matsumoto, T Otono, K Kondo - Separation and Purification Technology, 2001 - Elsevier
In order to develop new synergistic extraction system of organic acids, the extraction equilibria of organic acids (acetic, glycolic, propionic, lactic, succinic, fumaric, l-malic and itaconic, H …
Number of citations: 155 www.sciencedirect.com
D Yankov, J Molinier, J Albet, G Malmary… - Biochemical …, 2004 - Elsevier
The paper deals with the lactic acid extraction by tri-n-octylamine dissolved in decanol and docecane. The extraction efficiency depends on the initial lactic acid concentration and the …
Number of citations: 160 www.sciencedirect.com
Z Ahmed, P Wu, L Jiang, J Liu, Q Ye, Q Yang… - Colloids and Surfaces A …, 2020 - Elsevier
… Ferreira reported hybrid porous clay by using octylamine as … clay minerals transformation by octylamine, which showed … surface was functionalized with octylamine to improve the …
Number of citations: 31 www.sciencedirect.com
P Amani, J Safdari, A Gharib, H Badakhshan… - Progress in Nuclear …, 2017 - Elsevier
In this work, uranium extraction from an aqueous sulfate solution with 0.25M concentration acid, by using 5% v/v tri-n-octylamine (TOA) solvent, 90% v/v kerosene diluent and 5% v/v …
Number of citations: 34 www.sciencedirect.com
CB Rasrendra, B Girisuta… - Chemical engineering …, 2011 - Elsevier
The application of reactive extraction to isolate organic acids, particularly acetic acid, from the aqueous stream of phase splitted pyrolysis oil using a long chain aliphatic tertiary amine is …
Number of citations: 148 www.sciencedirect.com
AS Wilson, NA Wogman - The Journal of Physical Chemistry, 1962 - ACS Publications
In Table I are listed the apparent affinity co stants at three different TOA concentrations four different solvents for the hydrohalic acid The K'values for the two lower TOA concentr tions …
Number of citations: 37 pubs.acs.org
T Kirsch, G Maurer - Industrial & engineering chemistry research, 1996 - ACS Publications
The extraction of oxalic acid from an aqueous solution into solutions of tri-n-octylamine in single solvents toluene, chloroform, and methyl isobutyl ketone was investigated. In addition to …
Number of citations: 106 pubs.acs.org
S Weigelt, J Schnadt, AK Tuxen, F Masini… - Journal of the …, 2008 - ACS Publications
… Here, we investigate the adsorption of octylamine on Au(111) motivated by related studies of surface reactions and self-assembly. (15) We surprisingly find that octylamine undergoes a …
Number of citations: 29 pubs.acs.org
YK Hong, WH Hong - Separation and purification technology, 2005 - Elsevier
Extraction of succinic acid and acetic acid by tri-n-octylamine (TOA) was studied under various pHs of their aqueous solutions. For the extraction of both acids, the loading values …
Number of citations: 123 www.sciencedirect.com

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